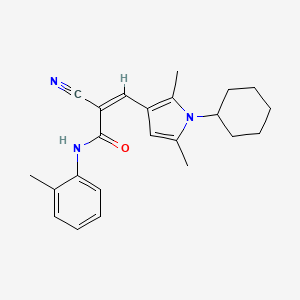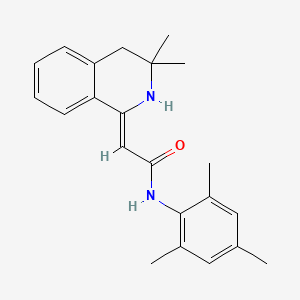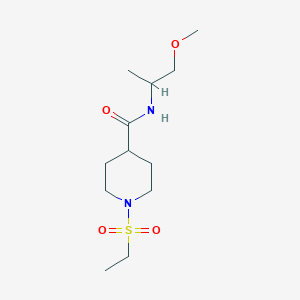![molecular formula C20H17NO3 B4699636 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4699636.png)
1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one
Descripción general
Descripción
1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one, also known as PPD-Fur, is a synthetic compound that has been widely studied for its potential applications in various scientific fields. This compound is a member of the chalcone family, which is known for its diverse biological activities such as anti-inflammatory, antioxidant, and anticancer properties. PPD-Fur has been found to possess several unique properties that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. For example, 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting COX-2 activity, 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one may help to reduce inflammation in the body. 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has also been found to inhibit the activity of various signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has been found to possess several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. These properties are believed to be due to the compound's ability to inhibit various enzymes and signaling pathways in the body. For example, 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting COX-2 activity, 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one may help to reduce inflammation in the body. 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has also been found to possess antioxidant properties, which may help to protect cells from damage caused by free radicals. In addition, 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has been found to possess anticancer properties, which may help to prevent the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using a variety of methods. This makes it a cost-effective compound for use in lab experiments. Another advantage is that it possesses several unique biological activities, making it a promising candidate for further research. However, one limitation is that the mechanism of action of 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one is not fully understood, which makes it difficult to design experiments to investigate its effects. Another limitation is that 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one may have off-target effects on other enzymes and signaling pathways, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to investigate its potential as a pesticide for use in agriculture. In addition, future research could focus on elucidating the mechanism of action of 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one, which would help to design more targeted experiments to investigate its effects. Finally, future research could focus on synthesizing and testing derivatives of 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one to identify compounds with improved biological activities and reduced off-target effects.
Aplicaciones Científicas De Investigación
1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has been extensively studied for its potential applications in various scientific fields, including pharmaceuticals, agriculture, and materials science. In the pharmaceutical industry, 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has been found to possess several unique biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In agriculture, 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has been found to possess insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In materials science, 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has been found to possess unique optical properties, making it a potential candidate for the development of new optical materials.
Propiedades
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-(4-phenoxyanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-15-7-12-20(23-15)19(22)13-14-21-16-8-10-18(11-9-16)24-17-5-3-2-4-6-17/h2-14,21H,1H3/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITUAMUWBFKGDM-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CNC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4699558.png)
![N-(4-bromo-2-chlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4699566.png)

![3-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B4699574.png)


![6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4699599.png)


![8-(3,4,5-triethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4699650.png)
![4-[(3,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4699652.png)
![N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4699658.png)
![ethyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4699664.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4699667.png)